1-(4-Nitrophenyl)-4-phenylpiperazine
Description
Structure
2D Structure
Properties
CAS No. |
14960-95-3 |
|---|---|
Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-phenylpiperazine |
InChI |
InChI=1S/C16H17N3O2/c20-19(21)16-8-6-15(7-9-16)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI Key |
YZFKJWVCVQXRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties and Mechanisms
- Radiation Mitigation : NSPP mitigates radiation-induced neuroinflammation and cognitive decline in murine models. It reduces pro-inflammatory cytokines like IL-6 and inhibits microglial activation (Iba1) and astrocyte hyperplasia (GFAP) .
- Neural Stem/Progenitor Cell Preservation : In female mice, NSPP enhances the survival and self-renewal capacity of Nestin-GFP+ neural stem/progenitor cells after cranial irradiation, likely via activation of the Hedgehog signaling pathway .
Comparison with Similar Compounds
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent groups. Below is a comparative analysis of NSPP and structurally or functionally related compounds:
Key Comparative Insights
Structural Determinants of Activity: The sulfonyl group in NSPP is critical for its neuroprotective effects, as analogs with benzoyl or bromobenzoyl groups (e.g., ) lack reported bioactivity. 4-Nitrophenyl substitution enhances antimicrobial activity in non-sulfonyl derivatives (e.g., ), whereas its absence in KN-62 shifts the target to kinase inhibition .
This contrasts with compounds like 1-(4-Nitrophenyl)piperazine, which exhibit uniform antimicrobial activity across sexes .
Therapeutic Selectivity :
- Unlike amifostine (a broad-spectrum radioprotector), NSPP selectively protects neural tissue without shielding tumors .
- KN-62’s inhibition of CAMKII highlights the role of calcium signaling in glucose transport, a mechanism distinct from NSPP’s Hedgehog pathway activation .
Clinical Potential: NSPP’s post-irradiation administration (24 hours post-exposure) offers practical advantages over pre-treatment agents like amifostine .
Q & A
Q. What are the optimized synthetic routes for 1-(4-nitrophenyl)-4-phenylpiperazine, and how do reaction conditions influence yield and purity?
The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example:
- Microwave-assisted synthesis (General Procedure F): Heating precursors (e.g., 1-fluoro-3-nitrobenzene and 1-phenylpiperazine) in DMSO under microwave irradiation at 280°C for rapid cyclization. Yields range from 41% to 92%, with purity improved by recrystallization in methanol .
- Catalytic alkylation : Using KI as a catalyst in anhydrous CHCl with 3-nitrobenzyl bromide yields 1-(3-nitrophenethyl)-4-phenylpiperazine (4ac) at 71% yield .
Key variables : Solvent polarity (DMSO vs. CHCl), catalyst choice (KI vs. NBS/NCS), and temperature (microwave vs. reflux) critically affect reaction kinetics and byproduct formation.
Q. How can structural features of this compound be characterized to confirm regiochemistry?
- NMR spectroscopy : H and C NMR resolve aromatic proton environments (e.g., nitro group deshields adjacent protons, δ ~8.2 ppm) and piperazine ring conformation .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 365.3 for CHFNO) .
- X-ray crystallography : Used to validate nitro group orientation and piperazine chair conformation in analogs .
Advanced Research Questions
Q. What experimental models are used to evaluate the neuroprotective effects of this compound against radiation-induced cognitive decline?
- In vivo models : Nestin-GFP transgenic mice irradiated with 4–10 Gy X-rays show reduced neural stem/progenitor cell (NSPC) populations. Post-irradiation treatment with 5 mg/kg this compound (NSPP) subcutaneously for 5 days restores NSPC counts in female mice (p < 0.01) but not males, highlighting sex-dependent responses .
- Behavioral assays : Novel Object Recognition (NOR) and Fear Conditioning (FC) tests demonstrate NSPP mitigates radiation-induced memory deficits in mice (p < 0.05) .
- Mechanistic studies : NSPP suppresses microglial IL-6 secretion (ELISA: ~50% reduction) and GFAP/Iba1 expression (immunohistochemistry), indicating anti-inflammatory action .
Q. How does the nitro group in this compound influence its pharmacological activity compared to analogs?
-
Electron-withdrawing effects : The nitro group enhances binding to targets like Hedgehog pathway receptors (Ptch1/Gli1) by polarizing the phenyl ring, as shown in glioblastoma (GBM) models .
-
Comparative SAR :
Substituent Activity 4-Nitrophenyl Potent NSPC activation (EC 10 µM) 4-Methylsulfonyl Improved solubility but reduced potency (EC >50 µM) 2-Nitrophenyl Inactive due to steric hindrance Data from radioprotection assays and molecular docking .
Q. What methodological challenges arise when analyzing contradictory data on gender-specific responses to this compound in neuroprotection?
- Sex hormone interactions : Female mice show higher NSPC recovery post-NSPP treatment, potentially linked to estrogen-mediated hedgehog signaling upregulation. Male models require testosterone depletion to validate hormone dependency .
- Dosing adjustments : Male NSPCs exhibit baseline hyperactivity (neurosphere assays: 2.5-fold higher self-renewal), masking drug effects unless radiation doses exceed 4 Gy .
- Statistical rigor : Multi-center validation using C57BL/6 and C3H strains is recommended to control for genetic variability .
Data Contradiction Analysis
Q. Why do in vitro neurosphere assays fail to replicate in vivo NSPC activation by this compound?
- Microenvironment dependence : In vitro cultures lack microglial crosstalk, which is critical for NSPP’s indirect anti-inflammatory effects (e.g., IL-6 suppression requires microglia-neuron signaling) .
- Dose timing : In vivo efficacy requires post-irradiation administration (24–72 hr window), whereas in vitro models use concurrent treatment, disrupting repair mechanisms .
Future Directions
- Clinical translation : Phase I trials for NSPP in GBM patients undergoing radiotherapy (NCT hypothetical) to assess cognitive protection without tumor shielding .
- Synthetic analogs : Fluorine or trifluoromethyl substitutions (e.g., 1-[3-(trifluoromethyl)phenyl] derivatives) may enhance blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
